N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
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Description
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, also known as DFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFO is a chelating agent that can bind with metal ions, making it useful in analytical chemistry, biochemistry, and medical research.
Scientific Research Applications
Organic Synthesis and Bond-Formation Reactions
The compound’s structure features various functional groups, including furan, hydroxyl, and amide moieties. These groups make it a potential candidate for organic synthesis. Notably, C—C, C—N, C—S, and C—O bond-forming reactions are keystones in organic chemistry. Researchers can explore its reactivity in these contexts, aiming to synthesize novel compounds or optimize existing synthetic routes .
Chalcones and Enones
The compound falls into the category of chalcones or enones due to its unsaturated ketone structure. Chalcones are versatile molecules with aryl–aryl or aryl–alkyl groups at both ends. Enones, including chalcones, have been used as target products and synthetic intermediates. Natural compounds containing enone moieties exhibit enzyme inhibitory, anticancer, and antimicrobial activities. Researchers can investigate the compound’s reactivity in enone-based chemistry .
Medicinal Chemistry
Given the compound’s structural features, it could serve as a scaffold for designing bioactive molecules. Enone derivatives have been explored for their potential as drug candidates. Researchers may investigate its interactions with biological targets, assess its pharmacological properties, and explore modifications to enhance its bioactivity .
Material Science and Supramolecular Chemistry
The compound’s unique arrangement of functional groups may contribute to its supramolecular behavior. Researchers can study its self-assembly properties, crystal packing, and potential applications in materials science. Supramolecular chemistry often involves designing functional materials based on non-covalent interactions, and this compound could be an interesting candidate .
Green Chemistry
As interest in sustainable practices grows, green chemistry plays a crucial role. Researchers can explore the compound’s potential as a green reagent or catalyst. Its unique structure may enable eco-friendly transformations, contributing to greener synthetic methodologies .
Natural Products Chemistry
Natural products often inspire drug discovery efforts. The compound’s resemblance to natural products containing enone moieties makes it intriguing. Researchers can investigate its occurrence in natural sources, biosynthetic pathways, and potential bioactivity. Isolation and characterization of related natural products could provide valuable insights .
properties
IUPAC Name |
N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-9-6-12(10(2)22-9)13(18)8-17-15(20)14(19)16-7-11-4-3-5-21-11/h3-6,13,18H,7-8H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXTWVBNMSBRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide |
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